molecular formula C4H4ClN3O B12347901 2-amino-5-chloro-5H-pyrimidin-4-one

2-amino-5-chloro-5H-pyrimidin-4-one

Cat. No.: B12347901
M. Wt: 145.55 g/mol
InChI Key: WNRUEAFHZJEEHC-UHFFFAOYSA-N
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Description

2-amino-5-chloro-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-5H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at a moderate level to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-5H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-5H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom at position 5 allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C4H4ClN3O

Molecular Weight

145.55 g/mol

IUPAC Name

2-amino-5-chloro-5H-pyrimidin-4-one

InChI

InChI=1S/C4H4ClN3O/c5-2-1-7-4(6)8-3(2)9/h1-2H,(H2,6,8,9)

InChI Key

WNRUEAFHZJEEHC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC(=O)C1Cl)N

Origin of Product

United States

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